1,4-Dichloroisoquinoline
Overview
Description
1,4-Dichloroisoquinoline is an organic compound with the chemical formula C9H5Cl2N. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the isoquinoline ring. This compound is a colorless to pale yellow solid with a distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloroisoquinoline can be synthesized through various methods. One common synthetic route involves the chlorination of isoquinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure the selective chlorination at the 1 and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process to enhance efficiency and yield. The process includes the chlorination of isoquinoline in a reactor, followed by purification steps such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Produces substituted isoquinoline derivatives.
Oxidation: Forms quinoline derivatives.
Reduction: Yields dihydroisoquinoline derivatives.
Scientific Research Applications
1,4-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1,4-Dichloroisoquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloroisoquinoline
- 1,3-Dichloroisoquinoline
- 1,4-Dibromoisoquinoline
- 1,4-Difluoroisoquinoline
Uniqueness
1,4-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other dichloroisoquinoline derivatives, the 1,4-substitution pattern offers unique opportunities for further functionalization and application in various fields .
Properties
IUPAC Name |
1,4-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHVBZPIURMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348826 | |
Record name | 1,4-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15298-58-5 | |
Record name | 1,4-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to access 1,4-dichloroisoquinoline?
A1: Researchers have developed a new method to synthesize this compound using readily available phenacyl azides as starting materials []. This one-step approach utilizes Vilsmeier-Haack conditions with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformaide (DMF) to effectively form the desired isoquinoline structure.
Q2: Why is this compound considered a useful building block in organic synthesis?
A2: The chlorine atoms present in this compound can be selectively substituted with various nucleophiles []. This allows for the introduction of different functional groups at specific positions of the isoquinoline ring system, leading to a diverse range of potentially bioactive compounds. For instance, it can be used to synthesize the important intermediate 1-amino-4-chloroisoquinoline.
Q3: Can you elaborate on the synthesis of 1-aminoisoquinoline from this compound?
A3: Although 1-amino-4-chloroisoquinoline can be synthesized from this compound, direct conversion to 1-aminoisoquinoline is not explicitly described in the provided abstracts []. The synthesis of 1-aminoisoquinoline involves converting this compound to 1-phenoxy-4-chloro derivative and subsequent steps. This highlights the versatility of this compound as a precursor for synthesizing other valuable isoquinoline derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.